An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylethylenediamine
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylenediamine, also known as (2-Aminoethyl)dimethylamine, is a versatile aliphatic amine that serves as a crucial building block and ligand in a multitude of chemical transformations. Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile, making it a valuable reagent in organic synthesis, coordination chemistry, and the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of N,N-Dimethylethylenediamine, tailored for professionals in research and development.
Chemical Structure and Identification
N,N-Dimethylethylenediamine is a diamine with the chemical formula C4H12N2. The presence of two nitrogen atoms with different substitution patterns—one primary and one tertiary—is a key feature of its molecular architecture.
digraph "N_N_Dimethylethylenediamine_Structure" {
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C1 [label="CH3", pos="0,1!"];
N1 [label="N", pos="1,1.5!"];
C2 [label="CH3", pos="0,2!"];
C3 [label="CH2", pos="2,1.5!"];
C4 [label="CH2", pos="3,1.5!"];
N2 [label="NH2", pos="4,1.5!"];
C1 -- N1;
N1 -- C2;
N1 -- C3;
C3 -- C4;
C4 -- N2;
}
Figure 2: Experimental workflow for the synthesis of N,N-Dimethylethylenediamine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed structural information about the molecule.
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1H NMR (CDCl3):
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A singlet corresponding to the six protons of the two methyl groups attached to the tertiary nitrogen.
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Two triplets corresponding to the four protons of the two methylene groups, showing coupling with each other.
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A broad singlet for the two protons of the primary amine group.
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13C NMR (CDCl3):
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A signal for the two equivalent methyl carbons.
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A signal for the methylene carbon adjacent to the tertiary nitrogen.
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A signal for the methylene carbon adjacent to the primary nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the different functional groups present in the molecule.
Wavenumber (cm-1) Vibrational Mode ~3360 and ~3280 N-H stretching (primary amine, two bands) ~2970-2800 C-H stretching (aliphatic) ~1590 N-H scissoring (primary amine) ~1460 C-H bending ~1050 C-N stretching
Mass Spectrometry (MS)
Electron ionization mass spectrometry of N,N-Dimethylethylenediamine results in a characteristic fragmentation pattern.
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Molecular Ion (M+): The molecular ion peak is observed at m/z = 88.
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Major Fragments: The most abundant fragment ion typically results from the alpha-cleavage adjacent to the tertiary nitrogen, leading to the loss of a methyl group (m/z = 73) or the cleavage of the C-C bond to form a stable iminium ion.
Conclusion
N,N-Dimethylethylenediamine is a fundamentally important chemical with a well-defined structure and a versatile reactivity profile. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and an analysis of its key spectroscopic features. This information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the effective and safe utilization of this compound in their work.
